(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene
Overview
Description
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a brominated triene compound characterized by the presence of three conjugated double bonds and a bromine atom at the 17th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene typically involves the bromination of a precursor triene compound. One common method is the metal-catalyzed cross-coupling reaction. For instance, the reaction between (9Z,12Z,15Z)-9,12,15-octadecatrienyl triflate and appropriate Grignard reagents using Li2CuCl4 as a catalyst in diethyl ether can yield the desired triene compound with high geometric purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z,6,9Z)-17-Bromoheptadeca-3,6,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a non-brominated triene.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (MCPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include epoxides, alcohols, and substituted trienes, depending on the specific reagents and conditions used.
Scientific Research Applications
(3Z,6,9Z)-17-Bromoheptadeca-3,6,9-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies of biological activity and interactions with biomolecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3Z,6,9Z)-17-Bromoheptadeca-3,6,9-triene involves its interaction with molecular targets through its conjugated double bonds and bromine atom. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated trienes and polyunsaturated hydrocarbons, such as:
- (3Z,6Z,9Z)-3,6,9-Octadecatriene
- (3Z,6Z,9Z)-3,6,9-Nonadecatriene
Properties
IUPAC Name |
(3Z,6Z,9Z)-17-bromoheptadeca-3,6,9-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOGOHIQANKSLF-PDBXOOCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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